

# Vanzacaftor Early-Phase Clinical Trials: A Technical Whitepaper

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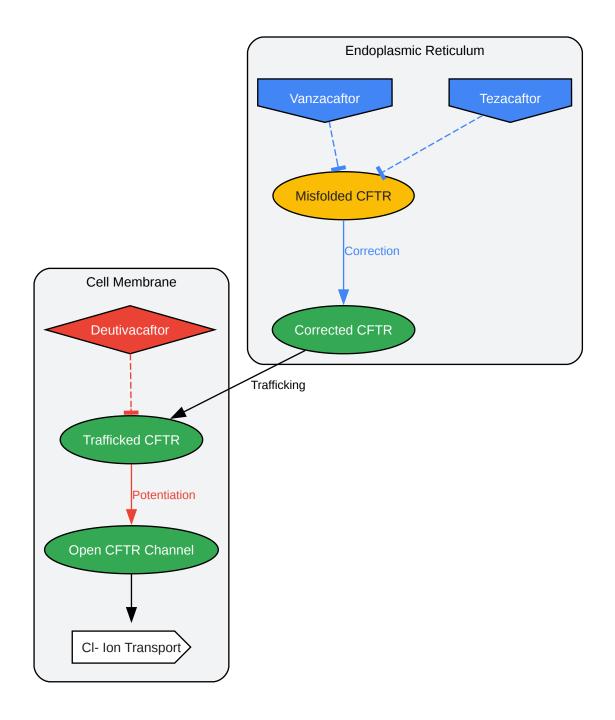
## Introduction

Vanzacaftor (VX-121) is a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. It is a key component of a once-daily triple combination therapy, alongside tezacaftor and the potentiator deutivacaftor. This new combination aims to provide enhanced clinical benefit for individuals with cystic fibrosis (CF) by improving the function of the defective CFTR protein. This technical guide provides a detailed overview of the early-phase clinical trial results for Vanzacaftor, focusing on the initial safety, tolerability, and efficacy data that formed the basis for its later-stage development. Quantitative data is presented in structured tables, and key experimental protocols and biological pathways are visualized to facilitate a deeper understanding of the core data.

## **Mechanism of Action**

The triple combination therapy featuring **Vanzacaftor** is designed to restore the function of the CFTR protein, which is responsible for regulating ion and water transport across cell membranes. In individuals with CF, mutations in the CFTR gene lead to a misfolded and dysfunctional protein. **Vanzacaftor** and tezacaftor are CFTR correctors that bind to the misfolded CFTR protein, helping it to fold correctly and traffic to the cell surface. Deutivacaftor is a CFTR potentiator that increases the channel opening probability of the CFTR protein at the cell surface, thereby enhancing chloride transport. The synergistic action of these three components leads to a significant improvement in CFTR function.





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Mechanism of Action of Vanzacaftor Triple Combination Therapy.

# **Early-Phase Clinical Trial Program**

The early clinical development of **Vanzacaftor** included Phase 1 studies in healthy volunteers and Phase 2 studies in individuals with CF. These trials were designed to assess the safety,



tolerability, pharmacokinetics, and preliminary efficacy of **Vanzacaftor** as part of a triple combination regimen.

# Phase 1/2 Study (NCT03768089)

This initial study evaluated **Vanzacaftor** in both healthy subjects and individuals with CF. The trial included single and multiple ascending dose cohorts to determine the safety and pharmacokinetic profile of **Vanzacaftor**. One of the cohorts in CF patients evaluated **Vanzacaftor** 10 mg in combination with tezacaftor 100 mg and ivacaftor 150 mg for 14 days. While detailed quantitative pharmacokinetic data from this specific early study is not publicly available, the results informed the dose selection for the subsequent Phase 2 trials.

#### **Phase 2 Program**

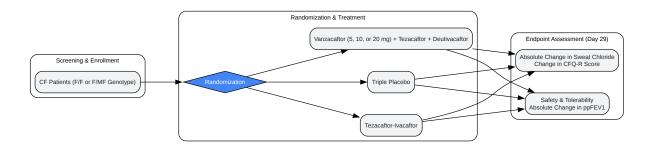
Two key Phase 2 trials, NCT03911713 and NCT03912233, provided the first robust evidence of the safety and efficacy of the **Vanzacaftor**-based triple combination therapy in adults with CF.[1][2]

The Phase 2 program consisted of two randomized, double-blind, controlled studies.[1][2]

- Study NCT03911713: This was a proof-of-concept study in participants with CF who were either homozygous for the F508del mutation (F/F genotype) or heterozygous for the F508del mutation and a minimal function mutation (F/MF genotype).[1]
  - Part 1 (F/MF genotype): Participants were randomly assigned to receive Vanzacaftor at doses of 5 mg, 10 mg, or 20 mg in combination with tezacaftor and deutivacaftor, or a triple placebo, for 4 weeks.[1]
  - Part 2 (F/F genotype): Following a 4-week run-in with tezacaftor-ivacaftor, participants were randomized to receive either **Vanzacaftor** 20 mg in combination with tezacaftor-deutivacaftor or continue with tezacaftor-ivacaftor for 4 weeks.[1]
- Study NCT03912233: This study evaluated different doses of deutivacaftor as monotherapy in participants with CFTR gating mutations to select the optimal dose for the triple combination.[1][2]



The primary endpoints for the **Vanzacaftor** combination study were safety and tolerability, and the absolute change in percent predicted forced expiratory volume in one second (ppFEV1) from baseline to day 29.[1] Secondary endpoints included the absolute change in sweat chloride concentration and the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score.[1]



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Simplified Workflow for the Phase 2 Vanzacaftor Combination Study.

# **Quantitative Data Summary**

The following tables summarize the key quantitative results from the Phase 2 clinical trials of the **Vanzacaftor** triple combination therapy.

Table 1: Efficacy Results in Participants with F/F Genotype (NCT03911713, Part 2)[1][2]



Treatment Group (n)	Baseline (on Tezacaftor- lvacaftor)	Mean Change from Baseline at Day 29
Absolute Change in ppFEV1 (percentage points)		
Vanzacaftor (20 mg) triple combo (18)	-	15.9 (95% CI: 11.3 to 20.6)
Tezacaftor-Ivacaftor (10)	-	-0.1 (95% CI: -6.4 to 6.1)
Absolute Change in Sweat Chloride (mmol/L)		
Vanzacaftor (20 mg) triple combo (18)	-	-45.5 (95% CI: -49.7 to -41.3)
Tezacaftor-Ivacaftor (10)	-	-2.6 (95% CI: -8.2 to 3.1)
Absolute Change in CFQ-R Respiratory Domain Score		
Vanzacaftor (20 mg) triple combo (18)	-	19.4 (95% CI: 10.5 to 28.3)
Tezacaftor-Ivacaftor (10)	-	-5.0 (95% CI: -16.9 to 7.0)

Table 2: Safety and Tolerability[1][2]

Adverse Event	Vanzacaftor Triple Combination Group	
Most Common Adverse Events	Cough, increased sputum, headache	
Serious Adverse Events	One participant experienced an infective pulmonary exacerbation. Another participant had a serious rash leading to treatment discontinuation.	

Note: The majority of adverse events were reported as mild or moderate in severity.



## Conclusion

The early-phase clinical trials of **Vanzacaftor** in a triple combination regimen with tezacaftor and deutivacaftor demonstrated a favorable safety and tolerability profile. The preliminary efficacy data from the Phase 2 studies showed substantial improvements in lung function, CFTR function as measured by sweat chloride concentration, and respiratory symptoms in individuals with CF.[1][2] These encouraging results supported the progression of the **Vanzacaftor** triple combination therapy into later-stage Phase 3 clinical development.[3] The findings from these early trials have been foundational in establishing the potential of this oncedaily regimen to offer enhanced clinical benefits for the CF community.

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